![molecular formula C14H21NO2 B12630259 N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide CAS No. 921607-22-9](/img/structure/B12630259.png)
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide typically involves the reaction of 4-hydroxyphenethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced amide derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Applications De Recherche Scientifique
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amide group may also play a role in binding to proteins or other biomolecules, affecting their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a methylpentanamide group.
4-Hydroxyphenethyl alcohol: Lacks the amide group, making it less complex.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a pyrrole ring and different functional groups.
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
921607-22-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)3-8-14(17)15-10-9-12-4-6-13(16)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H,15,17) |
Clé InChI |
MDVOIGYMDJYYGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)NCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


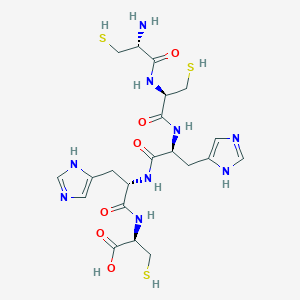
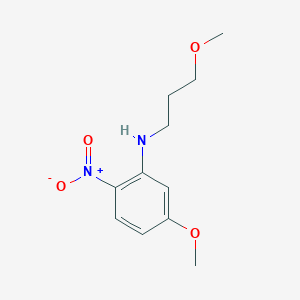
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

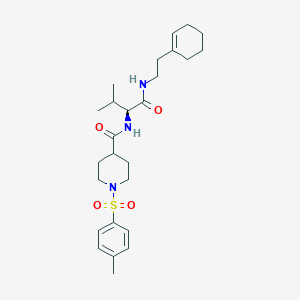
![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)

![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)
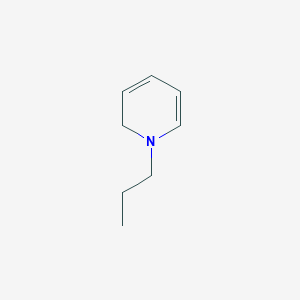
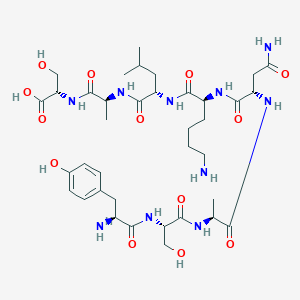
![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
